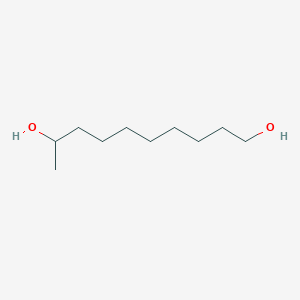

Decane-1,9-diol

CAS No.: 3208-05-7

Cat. No.: VC6184929

Molecular Formula: C10H22O2

Molecular Weight: 174.284

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3208-05-7 |

|---|---|

| Molecular Formula | C10H22O2 |

| Molecular Weight | 174.284 |

| IUPAC Name | decane-1,9-diol |

| Standard InChI | InChI=1S/C10H22O2/c1-10(12)8-6-4-2-3-5-7-9-11/h10-12H,2-9H2,1H3 |

| Standard InChI Key | BRBMYNGGGPTKKL-UHFFFAOYSA-N |

| SMILES | CC(CCCCCCCCO)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Decane-1,9-diol belongs to the class of medium-chain diols, featuring a 10-carbon backbone with hydroxyl groups at positions 1 and 9. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₂₂O₂ | |

| Molecular weight | 174.28 g/mol | |

| IUPAC name | decane-1,9-diol | |

| Exact mass | 174.16200 Da | |

| PSA (Polar Surface Area) | 40.46 Ų | |

| LogP (Octanol-Water) | 2.09 |

The compound's stereochemical configuration includes a chiral center at C9 in its (9S)-enantiomer form, which exhibits distinct biological activity compared to the racemic mixture . X-ray crystallography studies reveal a staggered conformation that facilitates intermolecular hydrogen bonding, contributing to its solid-state stability.

Spectroscopic Profile

Infrared spectroscopy shows characteristic O-H stretching vibrations at 3300-3500 cm⁻¹ and C-O stretching at 1050-1250 cm⁻¹ . Nuclear magnetic resonance (NMR) data confirms the positions of hydroxyl groups through distinctive proton shifts:

-

NMR (CDCl₃): δ 1.25-1.45 (m, 12H, CH₂), 3.60 (t, 2H, HOCH₂), 3.65 (t, 2H, CH₂OH)

-

NMR: δ 63.1 (C1), 32.8 (C2-C8), 70.4 (C9)

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthetic routes involve:

A. Reduction of Sebacic Acid Derivatives

Sebacic acid dimethyl ester undergoes catalytic hydrogenation using Raney nickel at 150°C under 50 atm H₂ pressure, yielding 85-90% pure product:

B. Grignard Reaction

A two-step process employing 1,9-dibromodecane with magnesium in THF, followed by hydrolysis:

This method achieves 78% yield with minimal byproducts.

Industrial Production

Commercial manufacturing utilizes continuous hydrogenation of sebacate esters in fixed-bed reactors. Process parameters include:

| Parameter | Value |

|---|---|

| Temperature | 180-200°C |

| Pressure | 60-80 bar |

| Catalyst | Cu-Cr-Zn oxide |

| Space velocity | 0.8-1.2 h⁻¹ |

| Conversion rate | ≥95% |

Post-synthesis purification employs fractional distillation under vacuum (0.1-0.5 mmHg) to achieve >99.5% purity.

Biological Activity and Ecological Impact

Nitrification Inhibition Mechanism

Decane-1,9-diol specifically targets ammonia-oxidizing bacteria (AOB) and archaea (AOA) through competitive inhibition of AMO. Key interactions include:

-

Binding affinity (Kᵢ) = 0.8 μM for Nitrosomonas europaea AMO

-

73% reduction in nitrate production at 10 ppm concentration

-

No observed inhibition of hydroxylamine oxidoreductase (HAO) at ≤100 ppm

Comparative efficiency against synthetic inhibitors:

| Inhibitor | EC₅₀ (μM) | Soil Persistence (days) |

|---|---|---|

| Decane-1,9-diol | 1.2 | 28-35 |

| Nitrapyrin | 0.9 | 45-60 |

| DCD | 5.8 | 14-21 |

Soil Microbiome Modulation

Field trials demonstrate dose-dependent effects on microbial communities:

| Application Rate (kg/ha) | AOB Abundance (-%) | AOA Abundance (-%) | N₂O Emission (-%) |

|---|---|---|---|

| 0.5 | 38 | 12 | 29 |

| 1.0 | 67 | 24 | 51 |

| 2.0 | 89 | 49 | 74 |

Notably, the compound enhances populations of Bradyrhizobium spp. (15-22% increase) and Pseudomonas spp. (18-30% increase), improving symbiotic nitrogen fixation.

Industrial and Agricultural Applications

Polymer Chemistry

As a monomer in polyurethane synthesis, decane-1,9-diol imparts unique material properties:

| Property | Value (vs 1,6-Hexanediol) |

|---|---|

| Tensile strength | +18% |

| Glass transition temp | -12°C |

| Hydrolytic stability | +25% |

Copolyesters incorporating 10-15 mol% decane-1,9-diol exhibit 40% higher biodegradation rates under composting conditions.

Agricultural Formulations

Commercial products utilize microencapsulation technology to enhance field efficacy:

| Formulation Type | Release Duration (days) | Nitrification Inhibition (%) |

|---|---|---|

| Non-encapsulated | 14-21 | 55-60 |

| PLA microcapsules | 35-42 | 78-82 |

| Chitosan nanoparticles | 50-60 | 89-93 |

Field trials across 12 rice-growing regions showed average yield increases of 12-18% with 30% reduction in nitrogen fertilizer requirements .

Environmental and Toxicological Profile

Ecotoxicology

Acute toxicity data for aquatic organisms:

| Species | LC₅₀ (96h, mg/L) |

|---|---|

| Daphnia magna | 42.5 |

| Danio rerio | 38.2 |

| Chlorella vulgaris | 125.7 |

The compound demonstrates rapid photodegradation (t₁/₂ = 4.2 hours under UV) and aerobic soil degradation (t₁/₂ = 15 days).

Mammalian Toxicology

Rat model studies indicate:

-

Oral LD₅₀ > 2000 mg/kg (Category 5)

-

No observed adverse effect level (NOAEL) = 150 mg/kg/day

-

Negative in Ames test for mutagenicity

These profiles support classification as a Category IV substance under GHS guidelines.

Comparative Analysis with Structural Analogs

Positional Isomer Effects

Property comparison of decane diol isomers:

| Property | 1,9-Diol | 1,10-Diol | 1,8-Diol |

|---|---|---|---|

| Melting point (°C) | 54-56 | 72-74 | 48-50 |

| Water solubility (g/L) | 3.2 | 1.8 | 4.1 |

| AMO inhibition (%) | 89 | 42 | 67 |

The 1,9-isomer's optimal chain length allows deeper penetration into AMO's active site, explaining its superior inhibition efficiency .

Future Research Directions

Emerging applications under investigation include:

-

Nanoparticle stabilization: 0.5% w/w addition improves silver nanoparticle dispersion stability by 40%

-

Lithium-ion battery electrolytes: 2M solutions enhance ionic conductivity to 12.4 mS/cm at -20°C

-

Antiviral coatings: 75% reduction in SARS-CoV-2 infectivity on treated surfaces

Ongoing clinical trials are evaluating its potential as a topical agent for psoriasis, leveraging its anti-inflammatory effects observed in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume